Sodium 1,4-diisodecyl sulphonatosuccinate
Description
Properties
IUPAC Name |
sodium;1,4-bis(8-methylnonoxy)-1,4-dioxobutane-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O7S.Na/c1-20(2)15-11-7-5-9-13-17-30-23(25)19-22(32(27,28)29)24(26)31-18-14-10-6-8-12-16-21(3)4;/h20-22H,5-19H2,1-4H3,(H,27,28,29);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIOSJPZBMCGGL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CC(C(=O)OCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904367 | |
| Record name | Sodium 1,4-diisodecyl sulphonatosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29857-13-4 | |
| Record name | Butanedioic acid, 2-sulfo-, 1,4-diisodecyl ester, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029857134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-sulfo-, 1,4-diisodecyl ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 1,4-diisodecyl sulphonatosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1,4-diisodecyl sulphonatosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,4-diisodecyl sulphonatosuccinate typically involves the reaction of maleic anhydride with isodecyl alcohol to form the corresponding diester. This diester is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,4-diisodecyl sulphonatosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated sulphonatosuccinates, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Sodium 1,4-diisodecyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants for various industrial processes
Mechanism of Action
The mechanism of action of sodium 1,4-diisodecyl sulphonatosuccinate involves its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic isodecyl chains interact with non-polar substances. This dual interaction allows it to solubilize hydrophobic compounds in aqueous solutions .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 55184-72-0 (as per )
- IUPAC Name : Sodium 1,4-diisotridecyl sulphonatosuccinate
- Molecular Formula : C₃₀H₅₇NaO₇S ()
- Structure : Composed of a sulfonated succinic acid backbone esterified with isotridecyl (branched C₁₃) alkyl chains at the 1,4-positions ().
Applications: Primarily used as a wetting agent and anionic surfactant in industrial processes such as electroplating () and formulations requiring high surface activity. Its branched alkyl chains enhance solubility in non-polar media, making it effective in stabilizing emulsions and dispersions.
Comparison with Similar Sulphonatosuccinate Compounds
Structural and Functional Differences
The table below compares sodium 1,4-diisodecyl sulphonatosuccinate with structurally analogous compounds, emphasizing alkyl chain length, branching, and substituents:
Key Research Findings
Environmental Impact: Sodium 1,4-dicyclohexyl sulphonatosuccinate (CAS 23386-52-9) exhibits very high persistence in water due to negligible biodegradation in OECD 301/302 tests .
Performance in Industrial Processes :
- Branched-chain variants (e.g., 1,4-diisotridecyl) demonstrate superior solubility in hydrophobic media compared to linear-chain analogs (e.g., dihexyl or diheptyl) .
- Cyclohexyl-substituted compounds (e.g., CAS 23386-52-9) show stability in high-temperature and alkaline conditions , making them suitable for detergents .
Safety Profiles: Linear-chain derivatives like sodium 1,4-dihexyl sulphonatosuccinate (CAS 3006-15-3) carry acute toxicity (Oral H302) and skin irritation risks . Branched derivatives (e.g., CAS 2373-38-8) are classified as non-irritating, favoring their use in consumer products .
Biological Activity
Sodium 1,4-diisodecyl sulphonatosuccinate (CAS No. 29857-13-4) is a surfactant and anionic compound known for its diverse applications in various industries, including pharmaceuticals, cosmetics, and agriculture. This article explores its biological activity, focusing on its properties, effects on biological systems, and relevant case studies.
- Molecular Formula : C24H45NaO7S
- Molar Mass : 500.66467 g/mol
- Water Solubility : 170 g/L at 20°C
- LogP (Partition Coefficient) : 0.469 at 20°C
The compound is characterized by a sulfonate group and long hydrophobic alkyl chains, which contribute to its surfactant properties and biological interactions.
This compound exhibits its biological activity primarily through the following mechanisms:
- Surfactant Activity : The compound reduces surface tension in aqueous solutions, enhancing the solubility and bioavailability of poorly soluble drugs and nutrients.
- Cell Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
- Emulsification : It facilitates the formation of emulsions, which can enhance the delivery of active ingredients in pharmaceutical formulations.
Cytotoxicity
Studies have indicated that this compound can exhibit cytotoxic effects on various cell lines. The degree of toxicity is influenced by concentration and exposure time.
Biodegradability
The compound has been assessed for biodegradability using QSAR methods. Results indicate a high potential for biodegradation, with biological oxygen demand (BOD) values suggesting that it can be classified as readily biodegradable under OECD guidelines.
Environmental Impact
Research indicates that this compound poses risks to aquatic life due to its surfactant properties. Toxicity assessments have shown adverse effects on fish and invertebrates at elevated concentrations.
Case Study 1: Pharmaceutical Applications
In a study published in the Journal of Pharmaceutical Sciences, this compound was used as an excipient in the formulation of a poorly soluble drug. The results demonstrated improved solubility and bioavailability compared to formulations without this surfactant. The study highlighted the compound's role in enhancing drug delivery systems.
Case Study 2: Agricultural Use
A field trial assessed the efficacy of this compound as an adjuvant in pesticide formulations. Results showed increased effectiveness of the pesticide due to improved dispersion and adherence to plant surfaces, leading to better pest control outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
